molecular formula C12H15NO3 B13344690 2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone

2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone

Cat. No.: B13344690
M. Wt: 221.25 g/mol
InChI Key: KIPHKEULLRGMLB-UHFFFAOYSA-N
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Description

2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone is an organic compound characterized by the presence of an amino group and a benzo[d][1,3]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone typically involves the reaction of 2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-carbaldehyde with an appropriate amine source under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The amino group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-amino-1-(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)ethanone

InChI

InChI=1S/C12H15NO3/c1-12(2)15-7-8-4-3-5-9(10(14)6-13)11(8)16-12/h3-5H,6-7,13H2,1-2H3

InChI Key

KIPHKEULLRGMLB-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2=C(O1)C(=CC=C2)C(=O)CN)C

Origin of Product

United States

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